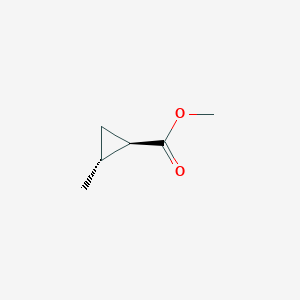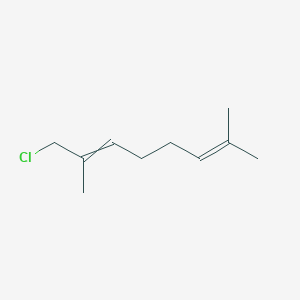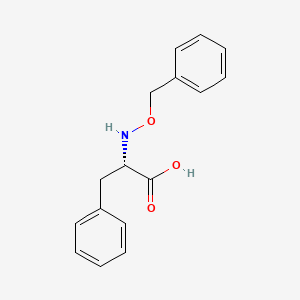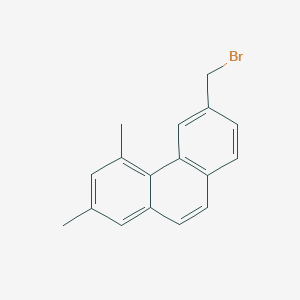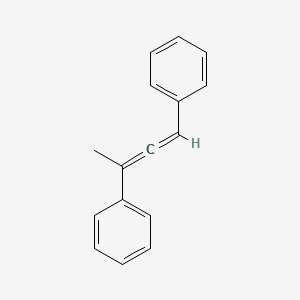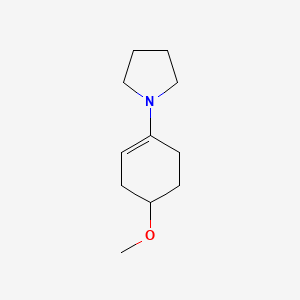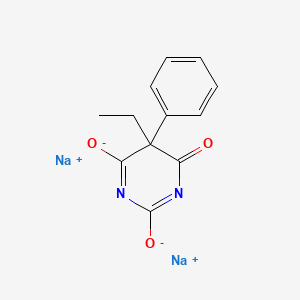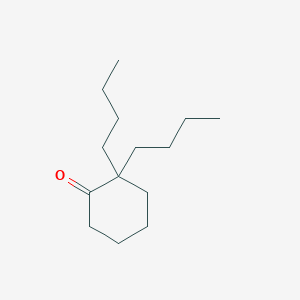![molecular formula C17H12ClNO2 B14638561 5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole CAS No. 55241-59-3](/img/structure/B14638561.png)
5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole is a complex organic compound with the molecular formula C15H11ClO2. This compound is characterized by the presence of an oxirane ring (epoxide) and an oxazole ring, both of which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole typically involves the reaction of 4-chlorophenyl and phenyl derivatives under specific conditions to form the oxirane and oxazole rings. One common method involves the use of epoxidation reactions where an alkene is converted into an epoxide using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds that are subsequently reacted to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring typically yields diols, while reduction can yield alcohols.
Scientific Research Applications
5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The oxazole ring may also contribute to the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Benzoyl-3-(4-chlorophenyl)oxirane: Similar in structure but lacks the oxazole ring.
4-[3-(3,5-dihydroxyphenyl)oxiran-2-yl]phenyl oxidanesulfonic acid: Contains an oxirane ring but differs in other functional groups.
Uniqueness
5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole is unique due to the presence of both an oxirane and an oxazole ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
55241-59-3 |
|---|---|
Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
5-[3-(4-chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C17H12ClNO2/c18-13-8-6-12(7-9-13)16-17(20-16)15-10-14(19-21-15)11-4-2-1-3-5-11/h1-10,16-17H |
InChI Key |
YSWXTJGDKHUSOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


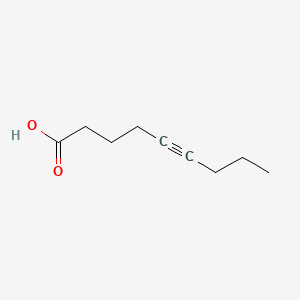
![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)
![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)

![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
